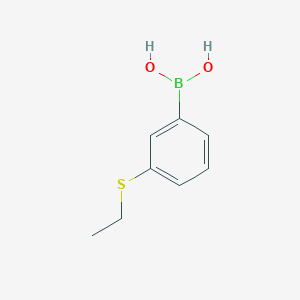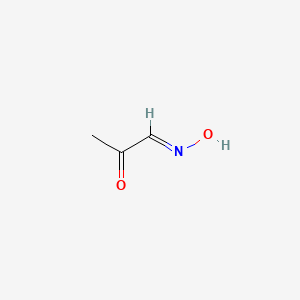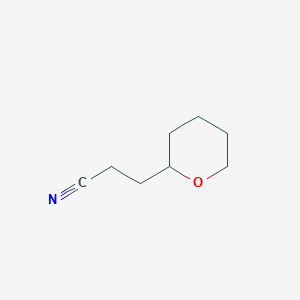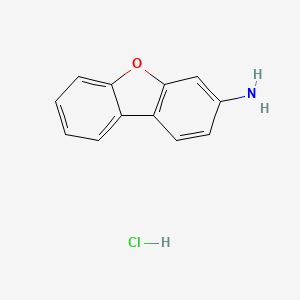
3-Ethylthiophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylthiophenylboronic acid is an organic compound with the molecular formula C8H11BO2S It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a phenyl ring and an ethylthio group
Mécanisme D'action
Biochemical Pathways
3-Ethylthiophenylboronic acid is often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . It is also recommended to store the compound in a refrigerator .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-ethylthiophenylboronic acid involves the reaction of 3-bromotoluene with ethylthiolate, followed by metalation with n-butyllithium and subsequent quenching with trimethylborate. This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylthiophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acids.
Applications De Recherche Scientifique
3-Ethylthiophenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to create enzyme inhibitors, which are valuable in studying enzyme functions and developing new drugs.
Industry: It is used in material science research to develop new organic materials with specific properties, such as polymers for electronics or optoelectronics.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Similar in structure but lacks the ethylthio group, making it less versatile in certain reactions.
3-Formylphenylboronic acid: Contains a formyl group instead of an ethylthio group, leading to different reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness: 3-Ethylthiophenylboronic acid is unique due to the presence of the ethylthio group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
870718-05-1 |
|---|---|
Formule moléculaire |
C6H9BO2S |
Poids moléculaire |
156.02 g/mol |
Nom IUPAC |
(3-ethylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4,8-9H,2H2,1H3 |
Clé InChI |
RACFOQUAPQFXII-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)SCC)(O)O |
SMILES canonique |
B(C1=C(C=CS1)CC)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid](/img/structure/B3021084.png)

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B3021088.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)

![2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B3021092.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021094.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3021095.png)
![1-Oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3021096.png)
![2-Oxaspiro[4.6]undecane-1,3-dione](/img/structure/B3021098.png)

![9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B3021103.png)
